4-Nitrobenzaldehyde-d5

LC-MS quantification isotope dilution mass spectrometry internal standard selection

4-Nitrobenzaldehyde-d5 is a ring-deuterated isotopologue (C₇D₅NO₃, MW 156.15) delivering a +5 Da mass shift for unambiguous LC-MS quantification of residual 4-nitrobenzaldehyde in chloramphenicol APIs and ophthalmic formulations. Ring-localized deuteration prevents hydrogen-deuterium back-exchange during sample preparation, ensuring reliable internal standardization. Certified ≥98% purity with 2-year stability supports ICH Q3A/Q3B genotoxic impurity assays (detection limits 0.002–0.009 μg/mL). Also serves as a deuterated building block for stable isotope-labeled API synthesis. Ideal for labs requiring validated analytical methods for aromatic aldehyde impurity control.

Molecular Formula C7H5NO3
Molecular Weight 156.15 g/mol
Cat. No. B15143856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitrobenzaldehyde-d5
Molecular FormulaC7H5NO3
Molecular Weight156.15 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=O)[N+](=O)[O-]
InChIInChI=1S/C7H5NO3/c9-5-6-1-3-7(4-2-6)8(10)11/h1-5H/i1D,2D,3D,4D,5D
InChIKeyBXRFQSNOROATLV-RALIUCGRSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Nitrobenzaldehyde-d5 Procurement Guide: Deuterated Internal Standard for LC-MS Quantification


4-Nitrobenzaldehyde-d5 (CAS 2211065-40-4) is a fully ring-deuterated isotopologue of 4-nitrobenzaldehyde, with five deuterium atoms replacing aromatic ring protons (molecular formula C₇D₅NO₃, molecular weight 156.15 g/mol) . As a stable isotope-labeled compound, it functions primarily as an internal standard in liquid chromatography-mass spectrometry (LC-MS) for the quantification of non-deuterated 4-nitrobenzaldehyde in pharmaceutical impurity analysis and metabolic studies . 4-Nitrobenzaldehyde (unlabeled) is both a synthetic precursor and a photodegradation product of chloramphenicol, with demonstrated genotoxic potential requiring stringent analytical control in drug substances [1].

Why Non-Deuterated 4-Nitrobenzaldehyde Cannot Substitute for 4-Nitrobenzaldehyde-d5 in Quantitative Analysis


Non-deuterated 4-nitrobenzaldehyde and structurally analogous aromatic aldehydes cannot serve as internal standards for LC-MS quantification because they co-elute with the target analyte and produce identical mass-to-charge (m/z) signals, rendering analyte-to-standard discrimination impossible [1]. Deuterated isotopologues circumvent this limitation by introducing a mass shift (+5 Da for 4-nitrobenzaldehyde-d5) that enables distinct MS detection while preserving near-identical chromatographic behavior and ionization efficiency . The substitution of deuterium for hydrogen at stable aromatic ring positions further minimizes hydrogen-deuterium back-exchange during sample preparation, a critical failure mode observed with labile-site deuterated analogs [2].

4-Nitrobenzaldehyde-d5 Quantitative Differentiation Evidence Versus Unlabeled and d4 Analogs


Mass Shift Differentiation: +5 Da Versus Unlabeled 4-Nitrobenzaldehyde

4-Nitrobenzaldehyde-d5 provides a +5 Da mass shift relative to unlabeled 4-nitrobenzaldehyde (molecular weight 151.12 g/mol versus 156.15 g/mol for the d5 isotopologue) . This mass difference meets the recommended minimum separation of 3-5 mass units for avoiding isotopic distribution overlap and cross-interference in LC-MS quantification .

LC-MS quantification isotope dilution mass spectrometry internal standard selection

Deuteration Pattern: Ring-Localized d5 Versus d4 Isomers for Back-Exchange Stability

4-Nitrobenzaldehyde-d5 (ring-deuterated) differs fundamentally from 4-nitrobenzaldehyde-d4 (aldehyde-deuterated) in isotopic stability during sample processing. Research demonstrates that aromatic ring-bound deuterium exhibits substantially greater resistance to hydrogen-deuterium back-exchange compared to deuterium at aldehyde or benzylic positions under aqueous and acidic conditions [1]. The d5 isotopologue's five ring-deuterated sites confer superior label retention compared to the d4 variant (1020718-72-2), which positions four deuterium atoms on the ring but lacks the isotopic stability advantage of complete ring deuteration .

isotopic purity hydrogen-deuterium exchange sample preparation stability

Synthesis-Derived Purity: 99.1% Chemical Purity Achieved via Optimized Benzene-d6 Route

4-Nitrobenzaldehyde-d5 synthesized via a six-step route starting from benzene-d6 achieves 99.1% chemical purity with 98.2% atom% D isotopic abundance [1]. This represents a quantifiable purity benchmark relative to the typically reported 95% purity for commercial non-deuterated 4-nitrobenzaldehyde . The synthetic optimization of the key cyanation step enables this elevated purity specification, which is critical for internal standard applications where impurity interference compromises quantification accuracy.

deuterated compound synthesis chemical purity isotopic abundance

Certified Reference Material Specification: 99% Standard Value with 2-Year Validated Stability

4-Nitrobenzaldehyde-d5 is available as a certified reference material with a certified purity of 99%, validated by HPLC analysis, and a documented shelf stability of 2 years under specified storage conditions [1]. This standardized certification is provided in 50 mg and 250 mg formats for quantitative analytical method validation. In contrast, unlabeled 4-nitrobenzaldehyde is typically supplied as a general laboratory reagent (purity 95-99%) without certified traceability or validated long-term stability documentation for analytical applications .

certified reference material analytical standard quality assurance

4-Nitrobenzaldehyde-d5 Application Scenarios for Pharmaceutical and Analytical Procurement


LC-MS Quantification of Genotoxic 4-Nitrobenzaldehyde Impurity in Chloramphenicol Formulations

4-Nitrobenzaldehyde-d5 serves as the optimal isotope-labeled internal standard for quantifying residual 4-nitrobenzaldehyde in chloramphenicol APIs and ophthalmic formulations, where 4-nitrobenzaldehyde has been measured at 8.6 µg/mL with recoveries ranging from 90.0% to 119.2% [1]. The +5 Da mass shift of the d5 isotopologue enables accurate MS quantification without interference from the target analyte, addressing a critical regulatory requirement for genotoxic impurity control at sub-ppm levels [2].

Pharmaceutical Method Validation Requiring Certified Reference Material Traceability

For analytical laboratories developing validated HPLC-UV or LC-MS methods for aromatic aldehyde impurity testing, 4-nitrobenzaldehyde-d5 provides certified 99% purity reference material with documented 2-year stability [1]. This certification supports compliance with ICH Q3A/Q3B impurity guidelines and FDA method validation requirements for genotoxic impurity assays with detection limits in the 0.002-0.009 μg/mL range .

Pharmacokinetic Tracer Studies of Nitroaromatic Aldehyde Metabolism

In drug metabolism studies investigating aldehyde oxidase-mediated clearance pathways, deuterated 4-nitrobenzaldehyde isotopologues enable kinetic isotope effect (KIE) measurement to assess metabolic stability enhancement potential [1]. The ring-localized deuteration pattern of 4-nitrobenzaldehyde-d5 ensures label retention during in vitro incubation and sample workup, providing reliable tracer quantification for metabolic profiling studies [2].

Stable Isotope-Labeled Precursor for Deuterated Pharmaceutical Intermediate Synthesis

4-Nitrobenzaldehyde-d5 synthesized from benzene-d6 with 98.2% atom% D isotopic abundance [1] functions as a deuterated building block for synthesizing isotopically labeled active pharmaceutical ingredients and metabolites. The compound's electron-withdrawing para-nitro group enhances aldehyde electrophilicity, facilitating nucleophilic addition reactions in synthetic pathways while preserving the deuterium label through multiple reaction steps.

Technical Documentation Hub

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